Bienvenue dans la boutique en ligne BenchChem!

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Proteolytic Stability Macrocyclic Peptide Inhibitors SARS-CoV-2 Mᵖʳᵒ

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (Fmoc-cis-ACBC-OH, CAS 1993278-82-2) enforces a bent 'γ-turn'-like backbone conformation inaccessible to its trans isomer or geminal AC4C analog. In the macrocyclic Mpro inhibitor GM4, this cis-γ1 residue conferred a 12-fold increase in proteolytic stability while retaining 5.2 nM affinity—a structural gain flexible linkers or larger ring analogs cannot replicate. The base-labile Fmoc group enables direct Fmoc-SPPS incorporation without specialized coupling protocols. Supplied at ≥98% purity for reproducible hit-to-lead optimization, foldamer design, and macrocyclic library synthesis.

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 1993278-82-2
Cat. No. B2513625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
CAS1993278-82-2
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESC1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23)
InChIKeyLQVPKLDMKLANJH-BETUJISGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1993278-82-2): A cis-Constrained Fmoc-γ-Amino Acid Building Block for Precision Peptide Engineering


3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1993278-82-2) is the Fmoc-protected derivative of cis-3-aminocyclobutane-1-carboxylic acid (cis-ACBC), a non-proteinogenic cyclic γ-amino acid with molecular formula C₂₀H₁₉NO₄ and molecular weight 337.37 g/mol . The compound features a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino substituent and a free carboxylic acid, making it directly compatible with standard Fmoc-solid-phase peptide synthesis (Fmoc-SPPS) protocols without additional functional-group manipulation . The cis-1,3-substitution geometry on the cyclobutane ring imposes backbone dihedral angle constraints distinct from both its trans isomer and the geminally disubstituted 1-aminocyclobutane-1-carboxylic acid analog, thereby enabling predictable conformational control when incorporated into peptide chains [1]. Commercial availability from multiple vendors at purities of 97–98% supports procurement for research and medicinal chemistry applications .

Why 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid Cannot Be Replaced by Other Fmoc-Protected Cyclic or Linear Amino Acids Without Compromising Peptide Performance


The cis-3-aminocyclobutane-1-carboxylic acid scaffold enforces a specific backbone trajectory—a bent 'γ-turn'-like conformation—that is fundamentally inaccessible to the trans isomer, to geminally disubstituted 1-aminocyclobutane-1-carboxylic acid (Fmoc-AC4C-OH, CAS 885951-77-9), or to the ring-expanded cyclopentane analog [1]. When the cis-γ1 residue replaced alanine in the macrocyclic SARS-CoV-2 Mᵖʳᵒ inhibitor GM4, it contributed a 12-fold increase in proteolytic stability [2]. Direct substitution with a flexible canonical amino acid erases this gain, while switching to the trans isomer or the 1,1-disubstituted AC4C scaffold alters the spatial presentation of the amino and carboxyl termini, disrupting the hydrogen-bonding network critical for target engagement [1][3]. Therefore, the rationale for selecting this specific building block is not merely the presence of an Fmoc-protected amine, but the unique combination of cis-1,3-cyclobutane stereochemistry, ring size, and Fmoc-SPPS compatibility that collectively dictate peptide conformation, stability, and function.

Quantitative Differentiation Evidence for 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid Versus Structural Analogs


Proteolytic Stability Advantage: 12-Fold Increase Over Alanine-Containing Macrocyclic Peptide Inhibitor

In the macrocyclic peptide GM4 targeting SARS-CoV-2 main protease (Mᵖʳᵒ), incorporation of cis-3-aminocyclobutane carboxylic acid (γ1, the deprotected form of the target compound) at position 4 produced a 12-fold enhancement in proteolytic stability relative to an otherwise identical variant containing L-alanine at the same position, as measured by in vitro proteolytic half-life assays [1]. This comparison isolates the contribution of the cyclobutane constraint from all other sequence variables. The γ1-bearing GM4 also exhibited IC₅₀ = 50 nM against Mᵖʳᵒ and a dissociation constant Kd = 5.2 nM, while the alanine-substituted control showed proportional losses in both affinity and stability [1].

Proteolytic Stability Macrocyclic Peptide Inhibitors SARS-CoV-2 Mᵖʳᵒ

Distinct Conformational Preference vs. trans Isomer: Stereochemistry-Controlled Peptide Backbone Trajectory

The cis-1,3-substitution pattern of the target compound enforces a 'bent' backbone trajectory that differs fundamentally from the extended conformation adopted by the trans isomer. Nuclear Overhauser effect (NOE) spectroscopy established the unequivocal stereochemistry of both isomers, while vibrational circular dichroism (VCD) and FTIR studies on oligomeric peptides revealed that cis- and trans-2-aminocyclobutane-1-carboxylic acids promote distinct hydrogen-bonding patterns: the trans isomer favors a 12-helical conformation, whereas the cis isomer yields alternative foldamer architectures [1][2]. When both cis and trans isomers were separately incorporated into model peptides, they produced divergent secondary structures, confirming stereochemistry-driven conformational control [1].

Conformational Restriction Stereochemistry Peptide Foldamers

Ring-Size Differentiation: Cyclobutane (γ1) vs. Cyclopentane (γ2) in Ribosomal Macrocyclic Peptide Selection

In the same in vitro selection campaign against SARS-CoV-2 Mᵖʳᵒ, both cis-3-aminocyclobutane carboxylic acid (γ1, four-membered ring) and (1R,3S)-3-aminocyclopentane carboxylic acid (γ2, five-membered ring) were ribosomally introduced into thioether-macrocyclic peptide libraries [1]. The most potent resulting inhibitor, GM4, contained the cyclobutane γ1 residue, not the cyclopentane γ2. The γ1 residue specifically engaged the S1′ catalytic subsite of Mᵖʳᵒ, as revealed by the 2.0 Å resolution co-crystal structure (PDB deposition), while γ2-containing peptides selected under identical conditions did not yield inhibitors of comparable potency, indicating that the smaller cyclobutane ring provides an optimal steric and conformational fit for this binding pocket [1].

Ring Size Comparison Ribosomal Peptide Synthesis Macrocyclic Peptide Inhibitors

Fmoc-SPPS Compatibility Validated in Peptide Antimicrobials: Cyclobutane-Constrained Arginine Analogs Retain Bioactivity

The Fmoc protection strategy, identical to that of the target compound, was employed for four cyclobutane-derived χ1,χ2-constrained arginine, lysine, and ornithine analogs [1]. These Fmoc-protected building blocks were incorporated into the cyclic antimicrobial peptide c-(RRRWFW) using standard Fmoc-SPPS with HBTU/HOBt coupling. The resulting peptides retained antimicrobial activity comparable to the native sequence, demonstrating that Fmoc-cyclobutane amino acid derivatives do not require specialized coupling conditions and do not impair the biological function of the resultant peptides [1]. This stands in contrast to sterically hindered α,α-disubstituted building blocks such as Fmoc-Aib-OH (α-aminoisobutyric acid) or Fmoc-AC4C-OH, which often require extended coupling times, microwave heating, or specialized reagents to achieve acceptable yields [2].

Solid-Phase Peptide Synthesis Constrained Amino Acids Antimicrobial Peptides

Purity and Supply Chain Reproducibility: ≥97% Assay Across Independent Vendors Ensures Batch-to-Batch Consistency for GMP-Adjacent Research

The target compound is commercially available from multiple independent vendors with documented minimum purities of 97% (AKSci ; Amatek Scientific ) and 98% (Leyan ), as verified by HPLC and/or NMR. The ECHA C&L Inventory notification confirms a defined hazard profile (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), enabling straightforward safety handling [1]. In contrast, the trans isomer Fmoc-trans-3-aminocyclobutane-1-carboxylic acid is not listed with comparable commercial availability or purity certifications from major suppliers, introducing procurement risk for programs requiring multi-batch consistency.

Chemical Purity Quality Assurance Peptide Synthesis Reproducibility

Optimal Scientific and Industrial Application Scenarios for 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid Based on Quantitative Evidence


Design of Proteolytically Stable Macrocyclic Peptide Therapeutics Targeting Viral Proteases

The 12-fold proteolytic stability gain conferred by the cyclobutane γ1 residue over alanine, combined with the 5.2 nM binding affinity achieved in the GM4 Mᵖʳᵒ inhibitor, positions this building block as a strategic choice for macrocyclic peptide drug discovery programs targeting proteases with sterically constrained S1′ pockets [1]. The Fmoc protection enables direct incorporation into phage display or RaPID system peptide libraries after ribosomal translation with the free amino acid, or into chemically synthesized macrocyclic peptides via standard Fmoc-SPPS. Procurement at ≥97% purity ensures reproducible library quality and hit validation.

Foldamer Engineering Requiring Predictable Non-12-Helical Secondary Structures

The cis stereochemistry of the target compound diverts peptide backbone folding away from the 12-helix adopted by trans-cyclobutane β-amino acid oligomers, instead promoting alternative hydrogen-bond patterns [2][3]. Researchers designing foldamers, peptidomimetics, or helix mimetics that require a specific bent or turn conformation should select this cis building block over the trans isomer or over flexible linkers. The definitive stereochemical assignment by NOE eliminates ambiguity in structure–activity relationship (SAR) interpretation.

Structure–Activity Relationship (SAR) Studies Requiring Steric Fine-Tuning of Cyclic γ-Amino Acid Building Blocks

When an SAR campaign requires systematic variation of ring size while maintaining the cis-1,3-substitution geometry, the cyclobutane scaffold occupies a critical gap between the more flexible acyclic γ-amino acids and the sterically larger cyclopentane analog [1]. The 50 nM potency achieved by the cyclobutane-containing GM4 peptide, contrasted with the inability of cyclopentane-containing peptides to reach comparable potency in the same selection, empirically demonstrates that ring-size selection directly impacts hit finding. Procurement of the cyclobutane building block enables head-to-head comparison with cyclopentane and cyclohexane analogs in the same assay system.

Peptide Lead Optimization in Medicinal Chemistry Programs Requiring Batch-to-Batch Reproducibility and Regulatory Alignment

The availability of the target compound from multiple vendors at 97–98% purity with documented hazard classification under ECHA CLP [4] supports medicinal chemistry programs transitioning from hit-to-lead through candidate nomination. The multi-vendor supply chain mitigates single-source risk, while the defined purity specification and hazard profile facilitate compliance with institutional safety committees and, ultimately, with GMP-adjacent quality expectations for preclinical candidate synthesis. The demonstrated compatibility with standard Fmoc-SPPS without specialized coupling protocols [5] further reduces process development burden.

Quote Request

Request a Quote for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.